Cas no 96627-79-1 (Stipuleanoside R1)

Stipuleanoside R1 structure
Stipuleanoside R1 structure
Product Name:Stipuleanoside R1
CAS-nummer:96627-79-1
MF:C47H74O18
MW:927.07967710495
CID:2020118
PubChem ID:11766338
Update Time:2024-10-25

Stipuleanoside R1 Chemische en fysische eigenschappen

Naam en identificatie

    • Stipuleanoside R1
    • (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid (ACI)
    • L
    • D
    • Stipuleanoside Rβ
    • Tarasaponin I
    • CHEBI:186242
    • 6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
    • beta-D-Glucopyranosiduronic acid, (3beta)-17-carboxy-28-norolean-12-en-3-yl O-alpha-L-arabinofuranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->3)]-
    • AKOS040763089
    • (2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
    • 96627-79-1
    • (3beta)-17-Carboxy-28-norolean-12-en-3-yl O-alpha-L-arabinofuranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->3)]-beta-D-glucopyranosiduronic acid
    • DTXSID401103483
    • (3I(2))-17-Carboxy-28-norolean-12-en-3-yl O-I+/--L-arabinofuranosyl-(1a4)-O-[I(2)-D-glucopyranosyl-(1a3)]-I(2)-D-glucopyranosiduronic acid
    • Inchi: 1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-33(55)34(63-39-32(54)30(52)28(50)23(19-48)60-39)35(36(65-40)37(56)57)64-38-31(53)29(51)24(20-49)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
    • InChI-sleutel: OIGBNBKGCWDSEQ-GNDIVNLPSA-N
    • LACHT: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC=C1[C@@H]3CC(C)(C)CC[C@@]3(CC[C@@]21C)C(=O)O)O[C@@H]1O[C@H](C(=O)O)[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](CO)O2)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O)(C)C

Berekende eigenschappen

  • Exacte massa: 926.48751551g/mol
  • Monoisotopische massa: 926.48751551g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 65
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1830
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 22
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 292Ų

Stipuleanoside R1 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN5997-5 mg
Stipuleanoside R1
96627-79-1 98%
5mg
¥ 4,420 2023-07-10
TargetMol Chemicals
TN5997-1 mL * 10 mM (in DMSO)
Stipuleanoside R1
96627-79-1 98%
1 mL * 10 mM (in DMSO)
¥ 6720 2023-09-15
TargetMol Chemicals
TN5997-5mg
Stipuleanoside R1
96627-79-1
5mg
¥ 4420 2024-07-19
TargetMol Chemicals
TN5997-1 ml * 10 mm
Stipuleanoside R1
96627-79-1
1 ml * 10 mm
¥ 6720 2024-07-19
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen